Cladoniamide G

Description

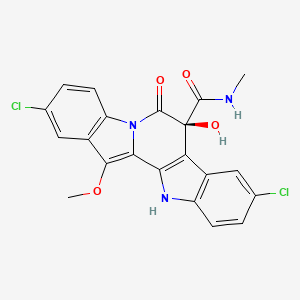

Structure

3D Structure

Properties

Molecular Formula |

C21H15Cl2N3O4 |

|---|---|

Molecular Weight |

444.3 g/mol |

IUPAC Name |

(11R)-7,17-dichloro-11-hydroxy-20-methoxy-N-methyl-12-oxo-3,13-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,14(19),15,17-octaene-11-carboxamide |

InChI |

InChI=1S/C21H15Cl2N3O4/c1-24-19(27)21(29)15-11-7-9(22)3-5-13(11)25-16(15)17-18(30-2)12-8-10(23)4-6-14(12)26(17)20(21)28/h3-8,25,29H,1-2H3,(H,24,27)/t21-/m1/s1 |

InChI Key |

IHIARQAFKOOAQT-OAQYLSRUSA-N |

Isomeric SMILES |

CNC(=O)[C@@]1(C2=C(C3=C(C4=C(N3C1=O)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O |

Canonical SMILES |

CNC(=O)C1(C2=C(C3=C(C4=C(N3C1=O)C=CC(=C4)Cl)OC)NC5=C2C=C(C=C5)Cl)O |

Synonyms |

cladoniamide G |

Origin of Product |

United States |

Historical Context of Cladoniamide Isolation

Discovery and Initial Characterization of Cladoniamides A-G

The cladoniamides, designated A through G, were first isolated and identified from laboratory cultures of the bacterium Streptomyces uncialis. acs.orgresearchgate.net The structures of these novel alkaloids were determined through a combination of detailed spectroscopic analysis and X-ray diffraction studies of Cladoniamide A. ebi.ac.ukacs.org Among the isolated compounds, Cladoniamide G was found to exhibit cytotoxic activity against MCF-7 human breast cancer cells in vitro at a concentration of 10 μg/mL. acs.orgresearchgate.net

Origin from Streptomyces uncialis Associated with Cladonia uncialis

The producing organism, Streptomyces uncialis, was discovered on the surface of the lichen Cladonia uncialis, which was collected near Pitt River in British Columbia, Canada. acs.orgresearchgate.net Lichens are complex symbiotic organisms consisting of a fungus (the mycobiont) and an alga or cyanobacterium (the photobiont). nih.govthieme-connect.com In recent years, bacteria associated with lichens have been recognized as a "third partner" in this symbiosis and a rich source of novel bioactive compounds. nih.govthieme-connect.com The isolation of the cladoniamides from a lichen-associated actinomycete highlights the largely untapped chemical diversity within these unique ecological niches. researchgate.netthieme-connect.com

Classification as Tryptophan-Derived Alkaloids

The cladoniamides, including Cladoniamide G, are classified as tryptophan-derived alkaloids. acs.orgnpatlas.org Their biosynthesis begins with the oxidative dimerization of two molecules of the amino acid L-tryptophan. scispace.comebi.ac.uk The biosynthetic gene cluster responsible for producing the cladoniamides has been identified and studied, revealing the enzymatic machinery involved in constructing their complex molecular architecture from this fundamental building block. ebi.ac.ukresearchgate.net

Elucidation of the Cladoniamide Biosynthetic Gene Cluster

The genetic blueprint for Cladoniamide G biosynthesis is encoded within a dedicated set of genes known as a biosynthetic gene cluster (BGC). The identification and analysis of this cluster have been pivotal in understanding the step-by-step construction of the cladoniamide scaffold.

Isolation and Sequencing of the cla Gene Cluster

The cladoniamide (cla) biosynthetic gene cluster was isolated and sequenced from Streptomyces uncialis, a lichen-associated actinomycete. nih.govebi.ac.uk The sequenced cluster spans approximately 20.7 kilobasepairs (kbp) and contains 13 open reading frames (ORFs). researchgate.net This discovery provided the fundamental genetic information needed to decipher the biosynthetic pathway. nih.gov The G+C content of the cla cluster is 74%, a characteristic feature of actinomycete DNA. nih.gov

Comparative Genomics with Related Indolotryptoline Gene Clusters (e.g., BE-54017)

Comparative analysis of the cla gene cluster with the biosynthetic gene cluster for BE-54017 (abe), another indolotryptoline natural product, has offered significant insights. nih.govebi.ac.uk The cla and abe gene clusters show a high degree of similarity, with each gene in the cla cluster having a homolog in the abe cluster. nih.gov The encoded proteins share between 46% and 74% amino acid identity. researchgate.net

| Feature | cla Gene Cluster (Cladoniamide) | abe Gene Cluster (BE-54017) |

| Source Organism | Streptomyces uncialis | Environmental DNA (likely actinomycete) |

| Size | ~20.7 kbp | Not specified |

| Number of ORFs | 13 | Not specified |

| N-methyltransferase genes | claM1, claM3 | abeM1, abeM2, abeM3 |

| Key Homologous Genes | Present | Present |

Homologous Genes Encoding Indolocarbazole Core Construction

A crucial finding from the gene cluster analysis is the presence of genes homologous to those responsible for constructing the more common indolo[2,3-a]pyrrolo[3,4-c]carbazole scaffold. nih.govresearchgate.net All characterized indolocarbazole gene clusters, such as those for rebeccamycin (B1679247) (reb), AT2433 (atm), K-252a (ink), and staurosporine (B1682477) (sta), contain four conserved genes. researchgate.netplos.org These genes encode an L-tryptophan oxidase (homolog of rebO), a chromopyrrolic acid synthase (homolog of rebD), a cytochrome P450 (homolog of rebP), and a flavin-dependent monooxygenase (homolog of rebC). researchgate.net The presence of homologs to these four key enzymes in both the cla and abe gene clusters strongly supports the hypothesis that the unusual indenotryptoline scaffold of cladoniamides is derived from an indolocarbazole precursor. nih.govresearchgate.net

Enzymatic Cascade for Indolotryptoline Scaffold Formation

The transformation of the indolocarbazole intermediate into the final indolotryptoline structure of Cladoniamide G is accomplished through a remarkable enzymatic cascade.

Proposed Derivation from Indolocarbazole Precursors

The hypothesis that indolotryptolines are biosynthetically derived from the oxidative rearrangement of an indolocarbazole precursor is now well-supported by genetic and biochemical evidence. nih.govnih.govresearchgate.net The initial steps of the pathway involve the oxidative dimerization of two L-tryptophan molecules to form the indolo[2,3-a]pyrrolo[3,4-c]carbazole core, a reaction sequence common to many bis-indole alkaloids. researchgate.netresearchgate.netnih.gov Genetic studies, particularly transposon mutagenesis of the abe cluster, provided experimental proof for this connection. For instance, disruption of the abeX1 gene led to the accumulation of an indolocarbazole, directly linking it to the indolotryptoline pathway. nih.govscispace.com

Role of Flavoprotein ClaX1 in C4c-C7a cis-Diol Formation

A key step in the divergence from the indolocarbazole pathway is catalyzed by the flavoprotein ClaX1. nih.gov This enzyme, along with its homolog AbeX1, is a flavin-dependent oxygenase. nih.gov Heterologous biotransformation studies have demonstrated that ClaX1 catalyzes the conversion of an indolocarbazole into a C4c-C7a cis-diol. nih.gov This reaction is critical for preparing the scaffold for the subsequent rearrangement. The formation of a cis-diol, rather than the more commonly expected trans-diol from epoxide hydrolysis, is a notable mechanistic feature of this enzymatic transformation. nih.govscispace.com It is proposed that ClaX1 may epoxidize the C4c-C7a double bond, followed by a ring-opening mechanism that favors the formation of the sterically less strained cis-diol product. nih.govscispace.com The presence of claX1 and its homolog abeX1 in their respective gene clusters is a strong indicator of an indolo[2,3-a]pyrrolo[3,4-c]carbazole intermediate in the biosynthesis of all indolotryptolines. nih.gov

ClaM1-Mediated N-Methylation

Following the initial dihydroxylation of the indolocarbazole precursor by ClaX1, the methyltransferase ClaM1 catalyzes the N-methylation of the succinimide (B58015) ring. nih.govnih.govplos.org This step is crucial as downstream enzymes in the cladoniamide pathway show a preference for N6-methylated substrates. scispace.com In vitro biochemical assays have confirmed that ClaM1 utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to carry out this transformation. scispace.com The N-methylation occurs after the ClaX1-catalyzed oxidation. scispace.com

Critical Role of ClaX2 in Indole (B1671886) Ring Rearrangement and Indolotryptoline Scaffold Generation

The flavoenzyme ClaX2 plays a pivotal role in the most defining step of cladoniamide biosynthesis: the rearrangement of the indolocarbazole core into the characteristic indolotryptoline scaffold. nih.govscispace.comresearchgate.net This transformation involves a "flipping" of one of the indole rings. nih.govscispace.com The proposed mechanism suggests that ClaX2, a putative flavin monooxygenase, catalyzes an epoxidation or hydroxylation across a specific double bond of the N-methylated indolocarbazole diol intermediate. nih.gov This enzymatic modification primes the molecule for a spontaneous rearrangement, leading to the formation of the indolotryptoline structure. nih.gov The presence of ClaX2 is absolutely critical for this rearrangement to occur. nih.govscispace.com

ClaM3 and O-Methyl Group Installation

The final enzymatic step in the formation of the core cladoniamide structure is the installation of an O-methyl group, a reaction catalyzed by the methyltransferase ClaM3. nih.govnih.govscispace.comresearchgate.net This O-methylation is not merely a decorative step; it is critical for maintaining the structural integrity of the indolotryptoline scaffold. researchgate.netnih.govacs.org In the absence of a functional ClaM3 enzyme, the cladoniamide intermediates are prone to decomposition, leading to the formation of rearranged products known as xenocladoniamides. researchgate.netnih.govacs.org This highlights the protective role of O-methylation in preventing the self-destruction of these complex molecules. nih.gov

Substrate Specificity within the Biosynthetic Pathway

The enzymes in the cladoniamide biosynthetic pathway exhibit a degree of substrate specificity. As mentioned, the downstream enzymes, including ClaX2 and ClaM3, show a preference for the N6-methylated substrates produced by ClaM1. scispace.com However, the pathway can tolerate some level of substrate promiscuity, as non-methylated substrates can, at trace levels, proceed through the entire biosynthetic cascade. scispace.com This suggests that while N-methylation by ClaM1 is the favored route, it is not an absolute requirement for the subsequent enzymatic steps.

Non-Enzymatic Contributions to Cladoniamide Diversity

A fascinating aspect of cladoniamide biosynthesis is the significant role of non-enzymatic reactions in generating chemical diversity within this family of natural products.

Base-Catalyzed Ring Opening of Cladoniamides A-B Yielding Cladoniamides D-G

The minor cladoniamides, including cladoniamide G, are not direct products of the enzymatic pathway. Instead, they arise from the non-enzymatic, base-catalyzed ring opening of the succinimide ring of the major cladoniamides, cladoniamide A and B. nih.govnih.govscispace.comresearchgate.net This reaction has been demonstrated to occur under mild alkaline conditions. nih.gov For instance, incubation of cladoniamide A in a buffered aqueous solution at pH 8.8 leads to its complete conversion to cladoniamides D and F. nih.gov Similarly, cladoniamide G is derived from the corresponding chlorinated precursor, cladoniamide B. nih.govplos.org

Significance of Non-Enzymatic Processes in Bisindole Metabolite Generation

The formation of cladoniamides D-G underscores the importance of non-enzymatic transformations in expanding the chemical diversity of bisindole alkaloids. nih.govnih.govscispace.comresearchgate.net These spontaneous or environmentally-influenced reactions contribute to the array of related metabolites found in the producing organism. This interplay between precise enzymatic synthesis and subsequent non-enzymatic modifications highlights a common theme in natural product biosynthesis, where a single biosynthetic pathway can give rise to a multitude of structurally related compounds. nih.govscispace.com

Engineered Biosynthesis and Pathway Manipulation

The elucidation of the cladoniamide biosynthetic gene cluster (cla) from Streptomyces uncialis has paved the way for advanced genetic and metabolic engineering strategies. nih.govplos.org These efforts aim to not only improve the production of cladoniamides but also to generate novel bisindole alkaloids through pathway manipulation. The core of this engineering potential lies in the understanding that cladoniamides, which possess a rare indenotryptoline scaffold, are derived from the more common indolocarbazole core. plos.orgnih.gov The biosynthetic machinery, therefore, contains enzymes that perform the initial construction of an indolocarbazole skeleton followed by a unique enzymatic rearrangement. nih.govplos.org This modularity provides multiple entry points for engineered biosynthesis.

Heterologous Expression Systems for Cladoniamide Production

A significant hurdle in studying and producing many natural products, including cladoniamides, is the often low titer in the native producer, Streptomyces uncialis. researchgate.net To overcome this, the cladoniamide biosynthetic gene cluster has been expressed in more genetically tractable and higher-yielding host organisms.

One successful approach involved reconstructing the four-enzyme cascade responsible for converting an indolocarbazole precursor into the cladoniamide scaffold in Escherichia coli. nih.govresearchgate.net This cascade, involving the enzymes ClaX1, ClaM1, ClaX2, and ClaM3, was shown to be sufficient for the biosynthesis. nih.govscispace.com Specifically, feeding experiments with the indolocarbazole arcyriaflavin A to an E. coli strain engineered to express these four enzymes resulted in the production of cladoniamide C. scispace.com Further feeding with 3,9-dichloro-arcyriaflavin A to the same engineered E. coli strain led to the formation of cladoniamide B, confirming the capability of this heterologous system to produce the core cladoniamide structures. scispace.com

In addition to E. coli, Streptomyces species, which are known as prolific producers of secondary metabolites, serve as robust heterologous hosts. The cladoniamide gene cluster has been expressed in Streptomyces coelicolor, a model actinomycete. nih.gov This allows for the production and isolation of cladoniamide pathway intermediates and derivatives in a cleaner genetic background, facilitating detailed biosynthetic studies. For instance, deletion of the methyltransferase gene claM1 in the heterologously expressed cluster in S. coelicolor led to the accumulation of several non-N6-methylated pathway intermediates. nih.gov Similarly, the closely related BE-54017 gene cluster was successfully expressed in Streptomyces albus, yielding the major metabolite BE-54017 and providing crucial insights into the functions of homologous cla genes. nih.govplos.org

These heterologous expression platforms are invaluable tools for elucidating biosynthetic pathways and for generating sufficient quantities of cladoniamides and their analogs for further study. rsc.org

| Host Organism | Engineering Strategy | Key Findings |

| Escherichia coli | Reconstruction of the four-enzyme cascade (ClaX1, ClaM1, ClaX2, ClaM3). | Sufficient for converting indolocarbazole precursors into the cladoniamide scaffold. Production of Cladoniamide C and B upon feeding respective precursors. researchgate.netscispace.com |

| Streptomyces coelicolor | Expression of the full cla gene cluster with targeted gene deletions (e.g., ΔclaM1). | Enabled production and isolation of pathway intermediates. Revealed the role of ClaM1 in N-methylation. nih.gov |

| Streptomyces albus | Expression of the related BE-54017 gene cluster. | Production of BE-54017 provided experimental insights applicable to the cladoniamide pathway due to high gene homology. nih.govplos.org |

Combinatorial Biosynthesis Approaches for Novel Bisindoles

Combinatorial biosynthesis, which involves mixing and matching genes from different but related biosynthetic pathways, is a powerful strategy for creating novel chemical diversity. nih.govacs.org The cladoniamide pathway, with its unique rearrangement chemistry, provides a rich scaffold that can be modified by enzymes from other bisindole pathways, such as those for rebeccamycin and staurosporine. nih.govacs.org

Researchers have created a microbial platform to redirect the cladoniamide pathway to generate unnatural bisindoles. nih.gov This was achieved by introducing genes encoding glycosyltransferases, halogenases, and oxidoreductases from the rebeccamycin and staurosporine pathways into a cladoniamide-producing host. nih.govacs.org This strategy successfully generated a series of new compounds, demonstrating the potential for creating novel molecular architectures. nih.gov

The modular nature of the early stages of bisindole biosynthesis, which constructs a common indolo[2,3-a]pyrrolo[3,4-c]carbazole scaffold, is particularly amenable to such engineering. plos.org The enzymes responsible for this core (ClaO, ClaD, ClaP, ClaC) can be combined with tailoring enzymes from other pathways to produce diverse structures. plos.orgnih.gov These experiments not only expand the chemical space of bisindole alkaloids but also provide deeper understanding of enzyme function and promiscuity. nih.gov

Insights into Enzyme Substrate Specificities through Genetic Engineering

Genetic manipulation of the cladoniamide pathway has been instrumental in dissecting the roles and substrate flexibilities of its key enzymes. nih.govnih.gov

ClaX1 (Flavin-dependent oxygenase): Feeding experiments using the non-chlorinated indolocarbazole, arcyriaflavin A, to E. coli expressing claX1 demonstrated that the enzyme can accept this substrate. nih.gov This shows that the initial oxygenation step is not strictly dependent on a chlorinated substrate, which aligns with the observation that both chlorinated and non-chlorinated cladoniamides are naturally produced. nih.gov

ClaM1 (N-methyltransferase): To investigate the role of N-methylation, a claM1 deletion mutant was created in a Streptomyces coelicolor strain expressing the cla cluster. nih.gov This mutant accumulated a series of non-N6-methylated intermediates. nih.gov The results showed that while the downstream enzymes (ClaX2, ClaM3) have a strong preference for the N6-methylated substrate, they can process non-methylated substrates, albeit at very low levels. scispace.com This highlights the role of ClaM1 in efficiently funneling intermediates through the pathway. nih.gov

ClaX2 (Flavin-dependent oxygenase): This enzyme is critical for the characteristic rearrangement that converts the indolocarbazole scaffold into the indenotryptoline structure. nih.gov Engineering efforts have shown that ClaX2 can act on intermediates that lack the N6-methyl group, although this is not the preferred pathway. scispace.com The enzyme's ability to catalyze this complex "flipping" of an indole ring is a key step and a target for future biochemical characterization. nih.gov

Collectively, these genetic engineering studies have revealed that the cladoniamide biosynthetic enzymes possess a degree of substrate promiscuity, which can be exploited for combinatorial biosynthesis, and have clarified the specific roles of enzymes in constructing the final cladoniamide structure. nih.govfigshare.com

Chemical Synthesis Methodologies of Cladoniamide G

Total Synthesis Strategies

The total synthesis of cladoniamide G has been successfully achieved through strategically designed pathways that efficiently assemble the molecular framework. acs.orgubc.canih.gov These methods are characterized by their use of key reactions that form the central structural motifs of the target compound.

Oxidative Dimerization of 3-acetoxy-5-chloroindole as a Key Step

A pivotal step in the total synthesis of cladoniamide G involves the oxidative dimerization of 3-acetoxy-5-chloroindole. acs.orgubc.canih.gov This reaction serves to create the crucial 2,2'-bisindole skeleton that forms the foundation of the cladoniamide core. acs.org This transformation is a significant application of 3-acetoxy-5-chloroindole in the construction of complex natural products. vulcanchem.com The resulting dimer provides a key intermediate that is further elaborated to yield the final product.

Tandem Bimolecular Carbonyl Addition, Lactam Formation, and Carbamate (B1207046) Removal

Following the initial dimerization, a remarkable tandem sequence enables the efficient construction of the remaining heterocyclic rings. acs.orgebi.ac.ukubc.ca This one-pot process incorporates three distinct transformations: a bimolecular carbonyl addition, a subsequent lactam formation, and the removal of a carbamate protecting group. acs.orgnih.gov The reaction of the bisindole intermediate with a specialized linchpin reagent proceeds through an in-situ formed carbonyl addition adduct. acs.org This adduct then undergoes a spontaneous lactamization, followed by the deprotection of a tert-butyl carbamate, to directly yield cladoniamide G. acs.org This elegant cascade significantly streamlines the synthetic sequence.

Formal Synthesis Approaches

In addition to total synthesis, formal synthesis strategies have also been explored, providing alternative routes to key intermediates in the synthesis of cladoniamide G. These approaches often focus on novel methods for constructing the bisindole core.

Suzuki-Miyaura Coupling for Indole (B1671886) Subunit Connection

A formal synthesis of (±)-cladoniamide G has been developed that employs a Suzuki-Miyaura coupling reaction to connect the two indole subunits. researchgate.netresearchgate.net This palladium-catalyzed cross-coupling provides an effective means of forming the C-C bond between the two indole rings, offering an alternative to the oxidative dimerization strategy. researchgate.net This method highlights the versatility of modern cross-coupling reactions in the synthesis of complex alkaloids.

Synthetic Accessibility for Analog Generation

The total synthesis of Cladoniamide G has been achieved with a strategic approach designed to facilitate the generation of structural analogs. researchgate.netnih.gov This accessibility is crucial for exploring the chemical space around the natural product to develop derivatives with potentially enhanced biological activity. nih.gov

Design Principles for Facile Structural Manipulation

The synthetic route to Cladoniamide G was intentionally designed to allow for straightforward modifications, enabling the creation of a library of related compounds. nih.gov This flexibility is built upon several key design principles inherent in the synthetic strategy.

One of the core strategies involves the coupling of two distinct indole halves. A formal synthesis has been reported that utilizes a Suzuki-Miyaura coupling to connect the two indole subunits. researchgate.net This approach is advantageous as it allows for the independent synthesis and modification of each indole precursor before they are joined together. This modularity is a key principle for facile structural manipulation, as a variety of analogs can be generated by simply changing one or both of the indole coupling partners. vulcanchem.com

Another key aspect of the synthetic design is the use of a tandem reaction sequence in the final steps. The total synthesis of Cladoniamide G features a notable tandem process that includes a bimolecular carbonyl addition, lactam formation, and carbamate removal, all occurring in a single pot. nih.govubc.ca This efficient cascade simplifies the final construction of the complex core structure. From a design perspective for analog generation, the precursors for this tandem reaction can be modified, leading to diverse products. For instance, using different substituted indole derivatives or modified carbonyl compounds in this sequence would allow for the exploration of various functionalities on the Cladoniamide G scaffold. nih.govvulcanchem.com

The table below outlines key reaction types employed in the synthesis of Cladoniamide G and their role in enabling structural modifications.

| Reaction Type | Role in Synthesis | Potential for Structural Manipulation |

| Suzuki-Miyaura Coupling | Joins the two indole subunits. researchgate.net | Allows for variation of each indole half independently. vulcanchem.com |

| Oxidative Dimerization | Forms the 2,2'-bisindole core. nih.govubc.ca | Use of different substituted indoles as starting materials. vulcanchem.com |

| Bimolecular Carbonyl Addition | A key step in the final tandem sequence. nih.govubc.ca | Introduction of modified carbonyl components. nih.gov |

| Lactam Formation | Forms a key part of the heterocyclic core. nih.govubc.ca | Precursors can be altered to produce different lactam rings. |

Importance of Synthesis in Generating Compounds for Structure-Activity Relationship Studies

The synthesis of natural products like Cladoniamide G is not merely an academic exercise in chemical architecture; it is a critical tool for medicinal chemistry and drug discovery. gademann-lab.comethz.ch Total synthesis provides a reliable source of the compound for biological testing and, more importantly, lays the groundwork for producing analogs for structure-activity relationship (SAR) studies. gademann-lab.comethz.ch

Cladoniamide G has been identified as a cytotoxic agent against the MCF-7 breast cancer cell line. researchgate.netresearchgate.net This initial biological activity makes it a valuable lead compound for the development of new anticancer agents. However, to improve its potency, selectivity, and other pharmacological properties, a detailed understanding of which parts of the molecule are essential for its activity is required. This is where SAR studies become paramount. researchgate.net

By systematically modifying different parts of the Cladoniamide G structure and evaluating the biological activity of the resulting analogs, researchers can build a map of the molecule's "active" regions. researchgate.net The synthetic accessibility of Cladoniamide G is therefore crucial, as it allows chemists to ask and answer key questions about its structure, such as:

The importance of the chlorine substituent on the indole ring.

The role of the lactam ring in biological activity.

The effect of different substituents on the indole nitrogen atoms.

The generation of a library of analogs through a flexible synthetic route enables a comprehensive exploration of the SAR. gademann-lab.com This information is invaluable for designing second-generation compounds with improved therapeutic potential. nih.gov The ability to create and test these novel structures is fundamental to the process of transforming a naturally occurring bioactive compound into a viable drug candidate. ethz.ch

Mechanistic and Biological Activity Research on Cladoniamide G

Differential Biological Activities within the Cladoniamide Family

The various analogs within the cladoniamide series exhibit a range of cytotoxic potencies against different cancer cell lines. This differential activity highlights the structural nuances that influence their biological effects.

Cladoniamide G has been identified as a cytotoxic agent specifically against the human breast cancer cell line, MCF-7. ebi.ac.ukmdpi.com Studies have shown that Cladoniamide G demonstrates this cytotoxic activity at a concentration of 10 μg/mL. ebi.ac.ukresearchgate.netmdpi.com This particular analog is noted as the active lead from the cladoniamide family against the MCF-7 cell line. researchgate.net The total synthesis of Cladoniamide G has been accomplished, confirming its structure and enabling further investigation into its biological properties. researchgate.net

In contrast to Cladoniamide G, Cladoniamides A and B have demonstrated potent cytotoxicity at nanomolar concentrations against the HCT-116 human colon cancer cell line. acs.orgresearchgate.net Cladoniamide A is recognized as a nanomolar inhibitor of these cells. acs.orgresearchgate.net Further quantification of this potency was reported for Cladoniamide B, which exhibits an IC₅₀ value of 10 ng/mL against HCT-116 cells. acs.org This high potency distinguishes them as significant cytotoxic agents within the family. acs.org

Xenocladoniamides are related compounds generated from a cladoniamide heterologous production system. acs.org Among these, Xenocladoniamides D and E have been evaluated for their biological activity and have been found to be modestly cytotoxic against the HCT-116 colon cancer cell line. acs.orgresearchgate.net

Table 1: Cytotoxicity of Cladoniamide Family Compounds

| Compound | Cell Line | Activity Level | Reported Concentration/IC₅₀ |

|---|---|---|---|

| Cladoniamide G | MCF-7 (Breast Cancer) | Cytotoxic | 10 µg/mL. ebi.ac.ukresearchgate.netmdpi.com |

| Cladoniamide A | HCT-116 (Colon Cancer) | Nanomolar Cytotoxicity | Not specified. acs.orgresearchgate.net |

| Cladoniamide B | HCT-116 (Colon Cancer) | Potent Nanomolar Cytotoxicity | IC₅₀ = 10 ng/mL. acs.org |

| Xenocladoniamide D | HCT-116 (Colon Cancer) | Modest Cytotoxicity | Not specified. acs.orgresearchgate.net |

| Xenocladoniamide E | HCT-116 (Colon Cancer) | Modest Cytotoxicity | Not specified. acs.org |

Nanomolar Cytotoxic Agents: Cladoniamides A and B Against HCT-116 Colon Cancer Cells

Cellular Targets and Pathways (Mechanism of Action)

Research into the molecular basis for the cytotoxicity of the cladoniamide family has pointed towards a specific and crucial cellular enzyme complex.

The cladoniamides belong to the indolotryptoline family of natural products. nih.govpnas.org Studies on cladoniamide A and the closely related indolotryptoline BE-54017 have shown that they function by inhibiting the vacuolar H+-ATPase (V-ATPase). nih.govresearchgate.net The V-ATPase is a multi-subunit proton pump responsible for acidifying various intracellular organelles, a process vital for cellular functions like protein degradation and receptor recycling. nih.govd-nb.infomdpi.com

The inhibition of V-ATPase by indolotryptolines occurs at concentrations that are similar to those required for their cytotoxic effects. nih.govresearchgate.net For instance, the minimum inhibitory concentration (MIC) for whole-cell V-ATPase inhibition by cladoniamide A was found to be 143 nM, which is comparable to its whole-cell cytotoxicity MIC of 72 nM. nih.govresearchgate.net The interaction is believed to occur at a unique binding site on the V-ATPase, distinct from that of other known inhibitors like plecomacrolides (e.g., bafilomycin and concanamycin). nih.govresearchgate.net This suggests that indolotryptolines could represent a structurally novel class of V-ATPase inhibitors. nih.govnih.gov

Further evidence for V-ATPase being the molecular target of indolotryptolines comes from resistance studies. nih.govnih.gov Using a yeast model system (Schizosaccharomyces pombe), researchers selected for mutants that were resistant to the cytotoxic effects of cladoniamide A and BE-54017. nih.gov Whole-genome sequencing of these resistant mutants revealed point mutations in genes encoding the c and c′ subunits of the proteolipid ring (V₀ domain) of the V-ATPase complex. nih.govnih.gov

This proteolipid ring is the membrane-associated pore responsible for proton translocation. acs.org The mutations conferring resistance to indolotryptolines were mapped to a site on the proteolipid subunits that is distant from the ATP-binding sites located in the V₁ domain and also distinct from the binding sites of other V-ATPase inhibitors. nih.govnih.gov This collection of mutations provides strong genetic evidence that the proteolipid subunits of the V-ATPase are the direct target of this class of compounds and that resistance is achieved by altering this binding site. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Cladoniamide A |

| Cladoniamide B |

| Cladoniamide G |

| Xenocladoniamide D |

| Xenocladoniamide E |

| BE-54017 |

| Bafilomycin |

Potential Link to Epidermal Growth Factor Receptor (EGFR) Signaling via Apoptosis Induction

Cladoniamide G has been identified as a cytotoxic agent, particularly against the human breast cancer cell line MCF-7. nih.govacs.orgresearchgate.netthieme-connect.com While the precise molecular mechanism underlying its cytotoxicity is not fully elucidated, research into closely related indolotryptoline compounds provides a potential framework for its mode of action.

Studies on BE-54017, an indolotryptoline structurally similar to the cladoniamides, have shown that it induces apoptosis (programmed cell death) in cells that overexpress the Epidermal Growth Factor Receptor (EGFR). nih.govscispace.com This pro-apoptotic activity may be linked to the inhibition of vacuolar-type H+-ATPase. nih.govscispace.com EGFR is a key receptor in pathways that regulate cell growth and proliferation, and its overexpression is a hallmark of many cancers. genesandcancer.comoncotarget.com The ability of a related compound to trigger apoptosis specifically in EGFR-overexpressing cells suggests that Cladoniamide G might operate through a similar mechanism. The induction of apoptosis is a crucial mechanism for many anticancer agents. genesandcancer.come-crt.org However, direct evidence linking Cladoniamide G to EGFR signaling and apoptosis induction requires further investigation.

Table 1: Cytotoxic Activity of Cladoniamide G and Related Indolotryptolines

| Compound | Cell Line | Noted Biological Activity | Citation |

|---|---|---|---|

| Cladoniamide G | MCF-7 (Human Breast Cancer) | Cytotoxic at 10 µg/mL | acs.orgresearchgate.netthieme-connect.com |

| Cladoniamides A & B | HCT-116 (Human Colon Cancer) | Nanomolar cytotoxic agents | nih.govresearchgate.net |

| BE-54017 | Cells overexpressing EGFR | Induces apoptosis | nih.govscispace.com |

| Borregomycin A | HCT-116 (Human Colon Cancer) | Antiproliferative activity (IC₅₀: 3.4 μM) | nih.govnih.gov |

Comparison with Other Indolotryptoline Mechanisms (e.g., Borregomycin A and CaMKIIδ inhibition)

The indolotryptoline family of natural products, while structurally related, exhibits diverse mechanisms of biological activity. nih.govnih.gov This is evident when comparing the proposed activity of Cladoniamide G and its relatives to that of Borregomycin A. nih.govscispace.com

In contrast to the apoptosis induction in EGFR-overexpressing cells observed with BE-54017, Borregomycin A appears to function as a specific inhibitor of the Ca2+/calmodulin-dependent protein kinase II delta (CaMKIIδ), with a reported half-maximal inhibitory concentration (IC₅₀) of 3.4 μM. nih.govscispace.comresearchgate.net CaMKIIδ is a kinase implicated in pathological cardiac hypertrophy and has been identified as playing a role in the survival of certain cancer cells. pnas.orgnih.gov The inhibition of CaMKIIδ by Borregomycin A is considered a key factor in its observed antiproliferative effects. pnas.org

This mechanistic divergence highlights that minor structural variations within the indolotryptoline scaffold can lead to interactions with different cellular targets. While the cladoniamides and BE-54017 may derive their cytotoxicity from processes linked to apoptosis and potentially EGFR signaling, Borregomycin A acts through the distinct pathway of kinase inhibition. nih.govscispace.compnas.org This diversity underscores the therapeutic potential of the indolotryptoline class, offering different avenues for drug development.

Table 2: Comparison of Proposed Mechanisms for Indolotryptoline Alkaloids

| Compound Family | Example Compound | Proposed Mechanism of Action | Primary Target/Pathway | Citation |

|---|---|---|---|---|

| Cladoniamides | Cladoniamide G | Cytotoxicity, potential for apoptosis induction | Potentially linked to EGFR signaling (by analogy to BE-54017) | nih.govthieme-connect.comscispace.com |

| BE-54017 | BE-54017 | Apoptosis induction in cells overexpressing EGFR | Vacuolar-type H+-ATPase, EGFR signaling pathway | nih.govscispace.com |

| Borregomycins | Borregomycin A | Kinase Inhibition | CaMKIIδ | nih.govresearchgate.netpnas.orgpnas.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| BE-54017 |

| Borregomycin A |

| CaMKIIδ |

| Cladoniamide A |

| Cladoniamide B |

Structure Activity Relationship Sar Studies and Analog Development

Identification of Structural Determinants for Biological Efficacy

The biological activity of the cladoniamides is intricately linked to specific structural features. Variations in the core scaffold and the pattern of halogenation give rise to differential cytotoxicity, providing valuable insights into the pharmacophore of this unique class of alkaloids.

Reported SAR for Cladoniamide Series

Structure-activity relationship studies within the cladoniamide family have revealed a fascinating divergence in cytotoxicity based on the integrity of the succinimide (B58015) ring system. The cladoniamides can be broadly categorized into two groups: those with an intact N-methylsuccinimide ring (Cladoniamides A and B) and those where this ring has been opened through hydrolysis and subsequent oxidative decarboxylation (Cladoniamides D, E, F, and G). nih.gov

| Compound | Succinimide Ring Status | Chlorination | Reported Cytotoxic Activity |

|---|---|---|---|

| Cladoniamide A | Intact | Mono-chloro | Nanomolar activity against HCT-116 |

| Cladoniamide B | Intact | Di-chloro | Nanomolar activity against HCT-116 |

| Cladoniamide G | Opened | Di-chloro | Lead analog against MCF-7 (active at 10 µg/mL) |

Role of Halogen Substituents in Biological Activity

Halogenation is a key structural feature across the cladoniamide series and plays a significant role in their biological potency. The natural isolates include non-chlorinated (Cladoniamide C), mono-chlorinated (A, D, F), and di-chlorinated (B, E, G) derivatives. plos.org The positions of these chlorine atoms are specific, occurring on the indole (B1671886) rings of the core structure. plos.org

The most potent compounds identified, Cladoniamides A, B, and G, are all chlorinated. nih.gov Cladoniamide G, the lead against MCF-7 cells, is a di-chlorinated analog. plos.org Its biosynthetic precursor, Cladoniamide B, is also di-chlorinated and is highly active against HCT-116 cells. nih.govebi.ac.uk This pattern strongly suggests that the presence of chlorine atoms is fundamental to the cytotoxic efficacy of the indolotryptoline scaffold. While direct comparative data for all analogs against all cell lines is not fully available, the prominence of chlorinated derivatives among the most active members points to the halogens' critical contribution to the molecule's interaction with its biological target. The biosynthetic pathway includes a dedicated halogenase (ClaH), underscoring the importance of this modification. plos.org

Synthetic Analogs and Derivatives of Cladoniamide G

The unique structure and promising biological profile of Cladoniamide G have prompted efforts to generate analogs and derivatives. These endeavors aim to further probe the SAR, improve potency and selectivity, and overcome synthetic challenges associated with this complex scaffold.

Exploration of N-Glycosyl Derivatives

The glycosylation of natural products can significantly alter their biological properties. In the broader family of indolocarbazole alkaloids, such as rebeccamycin (B1679247), N-glycosylation is a key structural feature. researchgate.net However, the generation of N-glycosyl derivatives of Cladoniamide G or other cladoniamides has proven challenging.

Attempts to achieve this through biosynthetic means have been explored. For instance, the N-glucosyltransferase from the rebeccamycin pathway, RebG, was tested for its ability to glycosylate cladoniamide intermediates. researchgate.net While RebG could act on an early-stage indolocarbazole precursor, it was unable to glycosylate the rearranged indolotryptoline scaffold of cladoniamide or its late-stage precursors. researchgate.net This suggests that the unique, "flipped" indole conformation of the cladoniamide core presents a significant steric or electronic barrier for known indolocarbazole glycosyltransferases. As of now, no N-glycosylated cladoniamides have been reported, highlighting a key challenge in the diversification of this chemical scaffold.

Development of Non-Chlorinated Cladoniamide Analogs (Cladoniamides H and I)

A search of the scientific literature indicates that compounds named "Cladoniamide H" and "Cladoniamide I" have not been reported. The originally isolated and characterized family of compounds from Streptomyces uncialis consists of Cladoniamides A through G. plos.orgsecondarymetabolites.org

However, the development and study of non-chlorinated analogs are central to understanding the role of halogenation. The primary non-chlorinated analog is Cladoniamide C, which corresponds to the structure of Cladoniamide A but without the chlorine atom. plos.org It is biosynthesized when the halogenase enzyme ClaH is absent or inactive. plos.org The biological activity of Cladoniamide C is reported to be significantly lower than its chlorinated counterparts, reinforcing the importance of halogenation for cytotoxicity. Biosynthetic studies have also identified other non-chlorinated shunt products and intermediates, but these have generally shown only modest biological activity. nih.gov

Strategies for Generating Modified Indolotryptoline Scaffolds

Generating the complex indolotryptoline core and its derivatives has been approached through both total chemical synthesis and biosynthetic engineering.

Chemical Synthesis: The total synthesis of Cladoniamide G has been successfully accomplished, providing a route to produce the natural product and a framework for creating analogs. researchgate.net One reported strategy involves an oxidative dimerization of 3-acetoxy-5-chloroindole, followed by a key cascade reaction that includes a bimolecular carbonyl addition, lactam formation, and carbamate (B1207046) removal to construct the complex core. researchgate.net An alternative formal synthesis utilized a Suzuki-Miyaura coupling to connect the two distinct indole halves of the molecule. researchgate.net These synthetic routes offer the potential to introduce diversity by modifying the initial indole building blocks.

Biosynthetic Engineering: The elucidation of the cladoniamide biosynthetic gene cluster (cla) has opened the door for combinatorial biosynthesis. plos.orgplos.org The pathway involves a series of key enzymes that transform a planar indolocarbazole into the rearranged indolotryptoline scaffold. Critical enzymes include the flavin-dependent oxidoreductases ClaX1 and ClaX2, which are responsible for the key ring-flipping rearrangement, and the methyltransferases ClaM1 and ClaM3. nih.gov By inactivating or swapping these enzymes, researchers can generate novel bisindole structures. For example, inactivation of the O-methyltransferase gene claM3 led to the production of a new set of analogs named xenocladoniamides. researchgate.net This "gene-editing" approach provides a powerful tool for generating modified indolotryptoline scaffolds that would be difficult to access through chemical synthesis alone.

Advanced Methodologies in SAR Research

The exploration of the structure-activity relationships (SAR) of complex natural products like Cladoniamide G is increasingly reliant on sophisticated computational techniques. These advanced methodologies enable researchers to process vast amounts of data, identify subtle correlations between chemical structure and biological function, and predict the activity of novel analogs, thereby accelerating the drug discovery process.

Application of Quantitative Structure-Activity Relationships (QSAR) and Group-Based QSAR (G-QSAR)

Quantitative Structure-Activity Relationship (QSAR) analysis represents a important method in ligand-based drug design. frontiersin.org The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure. wjpsonline.com These models build mathematical relationships that attempt to find statistically significant correlations between the chemical structures of a series of compounds and their biological activities, such as the cytotoxicity of Cladoniamide G against MCF-7 breast cancer cells. frontiersin.orgresearchgate.netresearchgate.net The process involves calculating molecular descriptors—numerical values that quantify various aspects of a molecule's physicochemical properties (e.g., electronic, steric, and hydrophobic features)—and correlating them with observed activity using statistical methods. frontiersin.orgwjpsonline.com

For a compound series based on the Cladoniamide G scaffold, a QSAR model could be developed to guide the synthesis of more potent analogs. This involves creating a dataset of Cladoniamide G derivatives with modifications at various positions and measuring their cytotoxic activity. Descriptors for each analog would then be calculated and used to build a predictive model.

A more advanced and powerful extension of this methodology is Group-Based QSAR (G-QSAR). G-QSAR enhances traditional QSAR by considering a molecule as a collection of fragments. vlifesciences.com Instead of calculating descriptors for the entire molecule, they are evaluated for each fragment, and a relationship is established between these fragment descriptors and the activity of the whole molecule. vlifesciences.com This fragment-based approach provides critical, site-specific insights, indicating where a particular property needs to be modified within the molecular scaffold to improve activity. vlifesciences.com In the context of Cladoniamide G, a G-QSAR study could pinpoint which of its indole subunits or specific functional groups are most critical for its cytotoxic effects, offering precise guidance for analog development.

| Feature | Description | Relevance to Cladoniamide G |

| QSAR | Establishes a mathematical relationship between the global molecular properties of a series of compounds and their biological activity. frontiersin.orgwjpsonline.com | Could correlate overall hydrophobicity, electronic distribution, and size of Cladoniamide G analogs with their cytotoxicity against MCF-7 cells. researchgate.net |

| G-QSAR | A fragment-based QSAR approach that provides site-specific clues for optimizing molecular properties by analyzing molecular fragments. vlifesciences.com | Could identify which specific region of the indolotryptoline skeleton of Cladoniamide G is the primary driver of its activity, guiding targeted modifications. researchgate.netvlifesciences.com |

| Molecular Descriptors | Numerical representations of the physicochemical properties of a molecule used in QSAR modeling. wjpsonline.com | For Cladoniamide G, these could include descriptors for aromaticity, hydrogen bond donors/acceptors, and molecular shape. |

| Training Set | A collection of compounds with known structures and biological activities used to build the QSAR model. mdpi.com | Would consist of synthesized or virtually designed Cladoniamide G analogs and their experimentally determined IC50 values. |

Integration of Artificial Intelligence and Machine Learning in SAR Predictions

The integration of Artificial Intelligence (AI) and Machine Learning (ML) has revolutionized QSAR and the broader field of chemoinformatics. mdpi.com Modern ML algorithms can be applied to model QSAR and create predictive models based on artificial intelligence, which are particularly adept at handling the complex, non-linear relationships often found between the structure of natural products and their biological activity. mdpi.com

Machine learning techniques, such as support vector machines (SVM) and artificial neural networks (ANN), can analyze large and complex datasets of chemical information, including compound structures and biological activities, to develop predictive models. mdpi.com In the context of Cladoniamide G, an ML-based QSAR model could be trained on a library of its analogs. Once validated, this model could be used for the virtual screening of thousands or even millions of novel, untested compounds to predict their potential cytotoxicity. frontiersin.org This process significantly accelerates the identification of promising hit compounds by prioritizing which molecules should be synthesized and tested experimentally, saving considerable time and resources. frontiersin.org

| Technology | Application in SAR | Potential for Cladoniamide G |

| Artificial Intelligence (AI) | The broader field of developing intelligent systems capable of performing tasks that typically require human intelligence. polyu.edu.hk | Can be used to design and run automated workflows for SAR studies, from data collection to model deployment. sfda.gov.sa |

| Machine Learning (ML) | A subset of AI where algorithms are trained on data to learn patterns and make predictions without being explicitly programmed. mdpi.com | ML models can be trained on Cladoniamide G analogs to predict the cytotoxicity of new, unsynthesized derivatives, enabling high-throughput virtual screening. frontiersin.org |

| Virtual Screening | A computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. frontiersin.org | An ML model for Cladoniamide G could screen vast chemical databases to find novel scaffolds with predicted anticancer activity. |

| Predictive Modeling | The process of using data and statistical algorithms to predict outcomes with data. mdpi.com | A predictive model could forecast the IC50 values of new Cladoniamide G analogs against various cancer cell lines, guiding lead optimization. |

Future Research Directions

Further Elucidation of Biosynthetic Enzymes and Mechanisms

The biosynthesis of the cladoniamides, including Cladoniamide G, is a complex process that begins with the oxidative dimerization of L-tryptophan to form an indolocarbazole scaffold, a common precursor for many bisindole alkaloids like rebeccamycin (B1679247) and staurosporine (B1682477). researchgate.netnih.govnih.gov It is the subsequent enzymatic transformation of this scaffold that generates the rare and structurally distinct indenotryptoline core of the cladoniamides. nih.govnih.gov The gene cluster responsible, the cla cluster from Streptomyces uncialis, has been identified, but the precise mechanisms of its key enzymes remain a fertile ground for investigation. nih.govnih.gov

A pivotal four-enzyme cascade has been reconstructed in E. coli, demonstrating the conversion of an indolocarbazole intermediate into the cladoniamide structure. nih.gov This cascade involves a sequence of oxidation, methylation, and rearrangement steps. nih.govnih.gov

Future research should focus on the detailed characterization of these enzymes. While their roles have been established through heterologous expression and biotransformation studies, obtaining soluble forms of ClaX1 and ClaX2 has proven challenging, hindering in-vitro mechanistic studies. nih.gov Overcoming these hurdles to perform detailed kinetic and structural analyses is a primary goal. Such studies would illuminate the precise chemical transformations, substrate specificities, and the intriguing mechanism by which ClaX2 facilitates the "flipping" of an indole (B1671886) ring to form the characteristic indolotryptoline scaffold. nih.gov

Furthermore, research has revealed that the minor cladoniamides, including D, E, F, and G, are not direct enzymatic products but arise from the non-enzymatic, base-catalyzed opening of the succinimide (B58015) ring of cladoniamides A and B. nih.govresearchgate.net Investigating the conditions that favor this conversion could provide pathways to selectively produce these minor, yet potentially bioactive, analogs.

| Enzyme | Proposed Function in Cladoniamide Biosynthesis |

| ClaX1 | A flavin-dependent monooxygenase that catalyzes the initial oxidation of the indolocarbazole precursor, forming a C4c-C7a cis diol. nih.govnih.gov |

| ClaM1 | An N-methyltransferase that installs a methyl group onto the succinimide nitrogen of the intermediate. nih.govnih.govnih.gov |

| ClaX2 | A critical flavin monooxygenase that catalyzes a rearrangement of the bisindole core to form the unique indolotryptoline scaffold. nih.govnih.gov |

| ClaM3 | An O-methyltransferase that adds a methyl group to a hydroxyl group, a final stabilizing step in the formation of the core structure. nih.govnih.govnih.gov |

Development of Novel Synthetic Routes for Complex Analogs

The total synthesis of Cladoniamide G has been successfully achieved through several distinct and innovative strategies, providing a crucial platform for generating analogs. researchgate.netubc.caebi.ac.uk These accomplishments not only confirm the structure of the natural product but also open the door to creating derivatives that are not accessible through biosynthesis.

One of the first total syntheses involved an oxidative dimerization of a 3-acetoxy-5-chloroindole derivative, followed by a tandem sequence of bimolecular carbonyl addition, lactam formation, and carbamate (B1207046) removal. ubc.caebi.ac.uk Another efficient approach utilized a Suzuki-Miyaura cross-coupling to construct the 2,2′-biindole core, followed by arylation and intramolecular lactam formation. researchgate.net A third strategy employed the reaction of a bisindole with an unsymmetrical mesoxalic acid amide, which triggers a Friedel–Crafts reaction and a subsequent spontaneous lactamization to yield the final product. researchgate.net

Future work in this area should aim to refine these routes to improve efficiency and versatility. The development of enantioselective synthetic methods is a high priority, as current routes often produce racemic mixtures, and the biological activity is likely stereospecific. Exploring new coupling strategies and late-stage functionalization techniques could dramatically expand the range of accessible analogs. The ability to systematically modify different parts of the Cladoniamide G scaffold—such as the halogen substituents, the methoxy (B1213986) group, and the N-methyl carbamyl side chain—is essential for probing structure-activity relationships and developing compounds with improved pharmacological properties. ebi.ac.uk These synthetic endeavors will be instrumental in generating a library of complex analogs for biological evaluation.

| Synthetic Strategy | Key Reactions |

| Oxidative Dimerization Route | Oxidative dimerization of 3-acetoxy-5-chloroindole; Tandem carbonyl addition, lactam formation, and carbamate removal. ubc.caebi.ac.uk |

| Suzuki Coupling Route | Suzuki-Miyaura cross-coupling to form the 2,2′-biindole; Arylation of a vic-tricarbonyl compound; Intramolecular lactam formation. researchgate.net |

| Friedel-Crafts Route | Connection of indole building blocks to a bisindole; Friedel–Crafts reaction with a mesoxalic ester amide; Spontaneous lactamization. researchgate.net |

In-depth Investigations of Cellular Targets and Molecular Mechanisms

Cladoniamide G has been identified as a cytotoxic agent against the human breast cancer cell line MCF-7. ubc.canih.govfigshare.com However, its precise molecular target and mechanism of action are not fully understood. Research on structurally related indolotryptolines, Cladoniamide A and BE-54017, provides compelling evidence that this class of compounds may act as inhibitors of the vacuolar H+-ATPase (V-ATPase) complex. scispace.com

Studies using a multidrug resistance-suppressed strain of Schizosaccharomyces pombe to screen for resistance to Cladoniamide A and BE-54017 identified mutations in the proteolipid subunits (c and c′) of the V-ATPase. scispace.com The V-ATPase is a crucial proton pump involved in maintaining acidic environments in various cellular compartments, and its dysregulation is implicated in cancer progression and multidrug resistance. The mutations conferring resistance to the indolotryptolines map to a site distinct from that of other known V-ATPase inhibitors, suggesting that the cladoniamides represent a structurally novel class of inhibitors.

Future investigations must confirm whether Cladoniamide G shares this same molecular target. Direct binding assays with purified V-ATPase and functional assays to measure its effect on lysosomal pH and autophagy in cancer cells are necessary. It is also crucial to determine if Cladoniamide G has other cellular targets that contribute to its cytotoxicity. A comprehensive understanding of its on-target and potential off-target effects is vital for its development as a therapeutic lead. scispace.com Identifying the specific interactions between Cladoniamide G and the V-ATPase subunits at the atomic level, potentially through co-crystallization or advanced molecular modeling, would provide invaluable information for designing more potent and selective inhibitors.

Rational Design of New Cladoniamide G Analogs with Enhanced Biological Profiles

The ultimate goal of studying Cladoniamide G is to leverage its unique chemical scaffold to develop novel therapeutic agents. Rational analog design, informed by an understanding of its biosynthesis, synthesis, and mechanism of action, is the path toward this goal.

Initial structure-activity relationship (SAR) studies, based on the naturally occurring cladoniamides, suggest that the chloro substituents are critical for biological activity. For instance, Cladoniamide G is active against MCF-7 cells, while other analogs lacking these features are less potent or inactive. ebi.ac.uk The development of versatile synthetic routes is the key to systematically exploring these SARs. ebi.ac.uk

Future research should focus on the strategic design and synthesis of new analogs with specific modifications aimed at enhancing biological profiles. This includes:

Modifying Halogen Substitution: Systematically replacing the chlorine atoms with other halogens (fluorine, bromine, iodine) or other functional groups to probe their role in target binding and cellular uptake.

Altering the Side Chain: Modifying the N-methyl carbamyl group at the C7 position to explore its impact on potency and selectivity.

Varying Aromatic Substitution: Introducing different substituents on the indole rings to modulate electronic properties and potential interactions with the target protein.

Improving Pharmacokinetic Properties: Designing analogs with improved solubility, metabolic stability, and cell permeability.

Q & A

Q. What frameworks address ethical and reproducibility challenges in Cladoniamide G research?

- Methodological Answer : Pre-registration of protocols (e.g., OSF) minimizes HARKing. FAIR data principles ensure accessibility. Collaborations with independent labs for replication studies are encouraged. Ethical approval is mandatory for studies involving human-derived samples (e.g., primary cell lines) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.